![molecular formula C14H22O3Si B131337 3-[(tert-Butyldimethylsilyl)oxy]-4-methoxybenzaldehyde CAS No. 97315-18-9](/img/structure/B131337.png)
3-[(tert-Butyldimethylsilyl)oxy]-4-methoxybenzaldehyde
Descripción general
Descripción
“3-[(tert-Butyldimethylsilyl)oxy]-4-methoxybenzaldehyde” is a chemical compound. It is a derivative of benzaldehyde, which is a type of aromatic aldehyde. The tert-butyldimethylsilyl (TBDMS) group is a protective group used in organic chemistry. This group is added to sensitive functional groups to shield them from the reaction conditions .
Chemical Reactions Analysis
The tert-butyldimethylsilyl group is known to be stable to aqueous base but can be converted back to the alcohols under acidic conditions . It can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .Aplicaciones Científicas De Investigación
1. Synthesis of Hindered Catechols and o-Benzoquinones
The compound plays a role in the synthesis of sterically-hindered catechols/o-benzoquinones, which are important in organic chemistry. For instance, the reduction of the aldehyde group in related compounds leads to the formation of methoxymethyl or methyl analogues, subsequently oxidized into corresponding o-benzoquinones. Such compounds have shown increased photostability when certain substituents are replaced with CH2OMe groups (Arsenyev et al., 2016).
2. Electrochemical Study in Organic Synthesis
The electrochemical behavior of similar compounds has been studied, revealing insights into methoxylation reactions under various conditions. Such studies contribute to understanding the mechanisms of electrochemical reactions in organic synthesis and could be applicable in manipulating the properties of related compounds (Nematollahi & Golabi, 2000).
3. Synthesis of N-Heterocyclic Amines
This compound is also significant in the synthesis of N-heterocyclic amines, where it acts as a precursor in one-pot reductive amination processes. The synthesis of such amines is crucial in developing pharmaceuticals and other biologically active compounds (Becerra et al., 2021).
4. Asymmetric Induction in Organic Synthesis
The compound's derivatives are used to achieve high levels of asymmetric induction in organic synthesis, particularly in indium-promoted aldehyde addition reactions. This application is crucial in creating compounds with specific stereochemical configurations, which is important in the synthesis of complex organic molecules (Paquette et al., 1997).
Propiedades
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O3Si/c1-14(2,3)18(5,6)17-13-9-11(10-15)7-8-12(13)16-4/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTUEPCRTPXDLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40326892 | |
| Record name | 3-[(tert-Butyldimethylsilyl)oxy]-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(tert-Butyldimethylsilyl)oxy]-4-methoxybenzaldehyde | |
CAS RN |
97315-18-9 | |
| Record name | 3-[(tert-Butyldimethylsilyl)oxy]-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

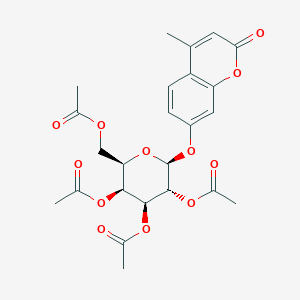
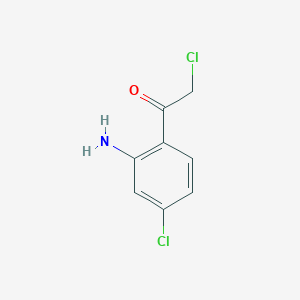
![N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide](/img/structure/B131270.png)
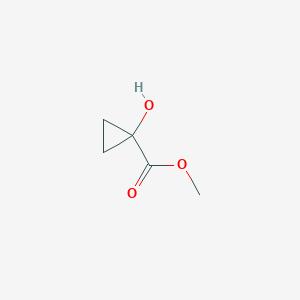
![1-(1-Azabicyclo[3.2.1]oct-3-en-3-yl)ethanone](/img/structure/B131277.png)
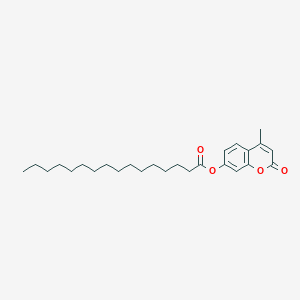
![9-hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B131281.png)
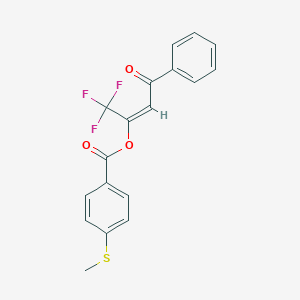

![(R)-2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoic acid](/img/structure/B131288.png)
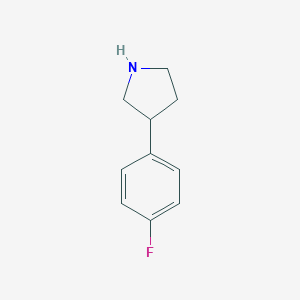
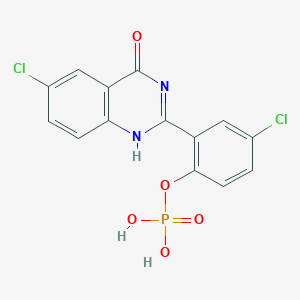
![Sodium;(2S,5R,6R)-6-[[1-(3-chlorophenyl)cyclopentanecarbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B131294.png)
![6-Acetyl-1H-thieno[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B131296.png)